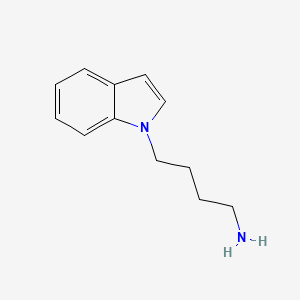
acetic acid;3,6-dihydro-2H-pyran-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol is a compound that combines the properties of acetic acid and 3,6-dihydro-2H-pyran-3,6-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3,6-dihydro-2H-pyran-3,6-diol is a derivative of dihydropyran, a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dihydro-2H-pyran-3,6-diol typically involves the reaction of acetic acid with 3,6-dihydro-2H-pyran-3,6-diol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of acetic acid;3,6-dihydro-2H-pyran-3,6-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;3,6-dihydro-2H-pyran-3,6-diol include:
3,6-dihydro-2H-pyran-4-ylboronic acid: A boronic acid derivative with similar structural features.
2H-Pyran, 3,4-dihydro-: A related dihydropyran compound with different functional groups.
Uniqueness
This compound is unique due to its combination of acetic acid and dihydropyran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
139747-13-0 |
|---|---|
Fórmula molecular |
C9H16O7 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
acetic acid;3,6-dihydro-2H-pyran-3,6-diol |
InChI |
InChI=1S/C5H8O3.2C2H4O2/c6-4-1-2-5(7)8-3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
Clave InChI |
QQTPOPQQDRNEKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1C(C=CC(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
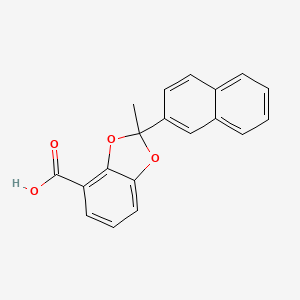
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
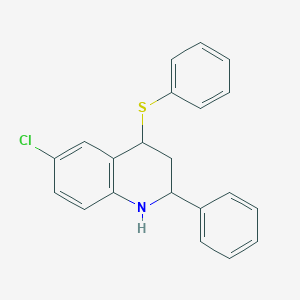
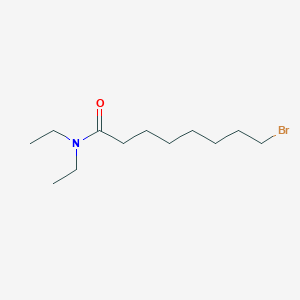
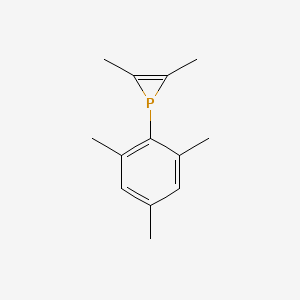
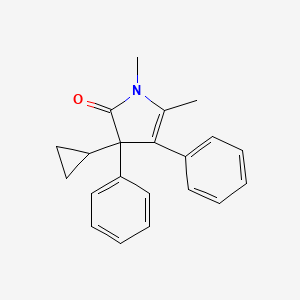
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
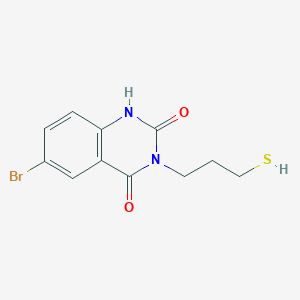
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
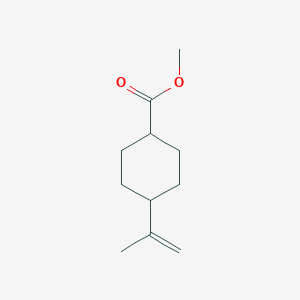
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
